Cas no 17060-81-0 (4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide)

4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide structure
17060-81-0 structure
Product name:4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
CAS No:17060-81-0
MF:C14H21BrN2O
MW:313.233342885971
CID:1352838
PubChem ID:28234

4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide
    • 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
    • N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide
    • 2',6'-ACETOXYLIDIDE, 4'-BROMO-2-(DIETHYLAMINO)-
    • 17060-81-0
    • A 1411
    • DTXSID40168911
    • starbld0031481
    • Inchi: InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)
    • InChI Key: YMEDJSMNCHSIMY-UHFFFAOYSA-N
    • SMILES: CCN(CC)CC(=O)NC1=C(C=C(C=C1C)Br)C

Computed Properties

  • Exact Mass: 312.08383
  • Monoisotopic Mass: 312.083726
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.3

Experimental Properties

  • Density: 1.28
  • Boiling Point: 391.6°C at 760 mmHg
  • Flash Point: 190.6°C
  • Refractive Index: 1.569
  • PSA: 32.34

4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B682895-1g
4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
17060-81-0
1g
$ 518.00 2023-09-08
TRC
B682895-500mg
4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
17060-81-0
500mg
$ 282.00 2023-09-08
TRC
B682895-1000mg
4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
17060-81-0
1g
$ 517.00 2023-04-18
TRC
B682895-5g
4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
17060-81-0
5g
$ 2314.00 2023-04-18
TRC
B682895-250mg
4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide
17060-81-0
250mg
$ 190.00 2023-09-08

Additional information on 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide

Professional Introduction to Compound with CAS No. 17060-81-0 and Product Name: 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide

The compound with the CAS number 17060-81-0 and the product name 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates several key functional groups, including a bromo substituent, diethylamino moiety, and acetoxylidide groups, which collectively contribute to its versatile reactivity and biological activity.

In the realm of modern pharmaceutical research, the synthesis and characterization of such heterocyclic compounds are of paramount importance. The 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide molecule serves as a valuable intermediate in the preparation of more complex pharmacophores. Its bromo group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse molecular architectures. Meanwhile, the diethylamino group introduces basicity and potential interaction with acidic pharmacophores, enhancing binding affinity in drug-receptor interactions.

Recent studies have highlighted the utility of 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide in the development of novel therapeutic agents. For instance, researchers have explored its incorporation into kinase inhibitors, where the presence of both electron-withdrawing and electron-donating groups optimizes binding to target enzymes. The acetoxylidide moiety, while less commonly encountered in contemporary drug candidates, offers unique solubility and metabolic properties that can be exploited to improve drug bioavailability and reduce toxicity. These attributes make it an attractive scaffold for medicinal chemists seeking to design next-generation therapeutics.

The structural features of 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide also lend themselves to investigation in the context of molecular recognition and material science. Its ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a promising candidate for designing supramolecular assemblies or functional materials. Moreover, the compound’s photochemical properties have been examined in preliminary studies, revealing potential applications in photodynamic therapy or as a photosensitizer for organic electronics.

Advances in computational chemistry have further accelerated the exploration of 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide’s potential. Molecular modeling studies have provided insights into its binding mode with various biological targets, aiding in the rational design of derivatives with enhanced efficacy. Additionally, quantum mechanical calculations have been employed to predict its spectroscopic characteristics, facilitating experimental validation through techniques such as NMR spectroscopy and mass spectrometry.

The synthesis of 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide itself represents a testament to the ingenuity of synthetic organic chemists. Multi-step protocols involving condensation reactions, nucleophilic substitutions, and protection-deprotection strategies have been optimized to achieve high yields and purity. These synthetic methodologies not only highlight the compound’s accessibility but also showcase advancements in green chemistry principles, emphasizing atom economy and minimal waste generation.

In conclusion, the compound with CAS No. 17060-81-0 and product name 4'-Bromo-2-(diethylamino)-2',6'-acetoxylidide exemplifies the intersection of innovation and utility in pharmaceutical chemistry. Its structural versatility, coupled with its well-documented reactivity and biological relevance, positions it as a cornerstone molecule for future research endeavors. As scientific understanding continues to evolve, it is anticipated that this compound will play an increasingly pivotal role in shaping the landscape of drug discovery and development.

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